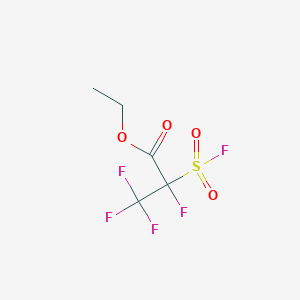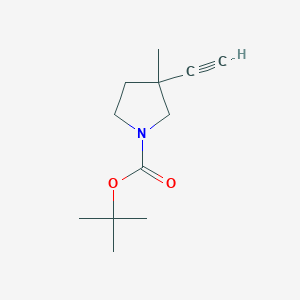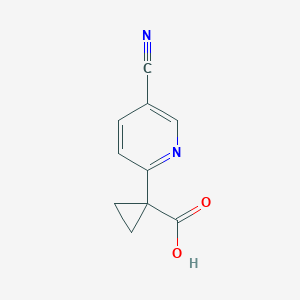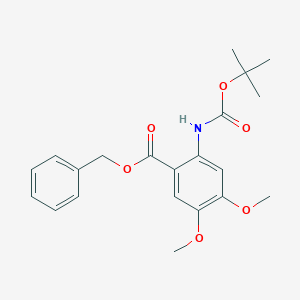
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine (4-IMPM) is an organoiodine compound that has been used in various scientific research applications due to its unique properties. It is a member of the class of compounds known as “pyrimidines”, which are characterized by their nitrogen-containing ring structure. 4-IMPM is a versatile compound, with a wide range of applications in both organic and inorganic chemistry. 4-IMPM has been used in a variety of research studies, including studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of certain drugs. This compound has also been used in studies of the advantages and limitations of certain laboratory experiments, as well as in studies of the potential future directions of certain research projects. This compound has also been used in studies of the structure and reactivity of certain compounds, as well as in studies of the synthesis of certain compounds.
Wirkmechanismus
The mechanism of action of 4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and analgesic effects of this compound. In addition, this compound may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have anti-inflammatory and analgesic effects, as well as antioxidant effects. In addition, this compound has been shown to have an inhibitory effect on certain enzymes, such as COX-2 and LOX. It has also been shown to have an inhibitory effect on certain proteins, such as the nuclear factor kappa-B (NF-kB) and the transcription factor AP-1.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine in laboratory experiments include its low toxicity and its ability to inhibit certain enzymes and proteins. In addition, this compound is easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential future directions of research involving 4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine are numerous. These include further studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In addition, this compound could be used in the development of new drugs, as well as in the development of new laboratory techniques. Finally, this compound could be used in the synthesis of new compounds, as well as in the study of the structure and reactivity of certain compounds.
Synthesemethoden
4-(4-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl)morpholine can be synthesized by a variety of methods. One method involves the reaction of a carboxylic acid with an alkyl iodide in the presence of a base. This reaction is known as a “Friedel-Crafts acylation”, and produces a carboxylic acid derivative of this compound. Another method involves the reaction of a 1-methyl-1H-pyrazol-5-yl halide with a pyrimidine in the presence of a base. This reaction is known as a “Knoevenagel condensation”, and produces a pyrimidine derivative of this compound. Finally, this compound can also be synthesized by reaction of a 1,2-diaminoethane with an alkyl iodide in the presence of a base. This reaction is known as an “alkylation”, and produces an amine derivative of this compound.
Eigenschaften
IUPAC Name |
4-[4-(4-iodo-2-methylpyrazol-3-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN5O/c1-17-11(9(13)8-15-17)10-2-3-14-12(16-10)18-4-6-19-7-5-18/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYMEIIVNIEOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298509.png)


![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)


![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)


![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)